molecular formula C8H11N3O B14814289 3-Cyclopropoxypyridine-2,6-diamine

3-Cyclopropoxypyridine-2,6-diamine

Cat. No.: B14814289
M. Wt: 165.19 g/mol
InChI Key: LYTICPHGXWEUSG-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine-2,6-diamine is an organic compound with the molecular formula C8H11N3O It is a derivative of pyridine, featuring a cyclopropoxy group at the 3-position and amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxypyridine-2,6-diamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxypyridine. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxypyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxypyridine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,6-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes through interaction with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxypyridine-2,6-diamine is unique due to the presence of both cyclopropoxy and amino groups, which confer distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,6-diamine

InChI

InChI=1S/C8H11N3O/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H4,9,10,11)

InChI Key

LYTICPHGXWEUSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)N)N

Origin of Product

United States

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